molecular formula C9H5BrFNO2S B11758657 2-Bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester

2-Bromo-6-fluorobenzothiazole-4-carboxylic acid methyl ester

Cat. No.: B11758657
M. Wt: 290.11 g/mol
InChI Key: QPDQHEHXCZHTTE-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate is a heterocyclic compound that contains a benzothiazole ring substituted with bromine, fluorine, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with a suitable carbonyl compound, such as an aldehyde or ketone.

    Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromination is often carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylate ester group can be introduced by esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

    Reduction and Oxidation: The compound can be reduced to form the corresponding amine or alcohol derivatives, or oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) under mild heating.

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride or sodium borohydride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Nucleophilic Substitution: Formation of substituted benzothiazoles with various functional groups.

    Electrophilic Substitution: Introduction of nitro, sulfonyl, or additional halogen groups.

    Reduction and Oxidation: Formation of amines, alcohols, sulfoxides, or sulfones.

Scientific Research Applications

Methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory agents.

    Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors, dyes, and polymers.

    Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures for research and development purposes.

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit enzyme activity, modulate receptor signaling, or induce DNA damage, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate can be compared with other benzothiazole derivatives, such as:

    Methyl 2-bromo-6-fluoro-1,3-benzothiazole: Lacks the carboxylate ester group, which may affect its reactivity and applications.

    Methyl 2-chloro-6-fluoro-1,3-benzothiazole-4-carboxylate: Substitution of bromine with chlorine may alter its chemical properties and biological activity.

    Methyl 2-bromo-6-methyl-1,3-benzothiazole-4-carboxylate:

The uniqueness of methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H5BrFNO2S

Molecular Weight

290.11 g/mol

IUPAC Name

methyl 2-bromo-6-fluoro-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C9H5BrFNO2S/c1-14-8(13)5-2-4(11)3-6-7(5)12-9(10)15-6/h2-3H,1H3

InChI Key

QPDQHEHXCZHTTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)F)SC(=N2)Br

Origin of Product

United States

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